2,3,4-Trimethylquinoline 1-oxide
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Overview
Description
2,3,4-Trimethylquinoline 1-oxide (TQO) is a chemical compound that has been extensively studied for its potential applications in scientific research. TQO is a heterocyclic compound that contains a quinoline ring and a methyl group on each of the 2, 3, and 4 positions. The compound has been found to possess unique properties that make it useful in various research applications.
Mechanism of Action
Further research is needed to fully understand the mechanism of action of 2,3,4-Trimethylquinoline 1-oxide.
3. Study of Antioxidant Properties: Further research is needed to fully understand the antioxidant properties of this compound and its potential applications in the treatment of oxidative stress-related diseases.
4. Study of Anticancer Properties: Further research is needed to fully understand the anticancer properties of this compound and its potential applications in cancer research.
5. Study of Anti-inflammatory Properties: Further research is needed to fully understand the anti-inflammatory properties of this compound and its potential applications in the treatment of inflammatory diseases.
Conclusion
In conclusion, this compound (this compound) is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound possesses unique properties that make it useful in various research applications, including fluorescence imaging, antioxidant activity, and cancer research. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Advantages and Limitations for Lab Experiments
2,3,4-Trimethylquinoline 1-oxide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Fluorescent Properties: this compound is a fluorescent compound, which makes it useful in fluorescence imaging applications.
2. Antioxidant Activity: this compound has been found to possess antioxidant activity, which makes it useful in the study of oxidative stress and related diseases.
3. Anticancer Properties: this compound has been found to possess anticancer properties, making it a potential candidate for cancer research.
Some of the limitations of this compound include:
1. Toxicity: this compound has been found to be toxic at high concentrations, which could limit its use in certain applications.
2. Limited Research: Despite its potential applications, there is limited research on the compound, which could limit its use in certain applications.
List of
Future Directions
There are several future directions for the study of 2,3,4-Trimethylquinoline 1-oxide, including:
1. Development of Novel
Synthesis Methods
2,3,4-Trimethylquinoline 1-oxide can be synthesized through several methods, including the oxidation of 2,3,4-trimethylquinoline or the reaction of 2,3,4-trimethylquinoline with hydrogen peroxide and a catalyst. The most common method for synthesizing this compound is through the oxidation of 2,3,4-trimethylquinoline using potassium permanganate.
Scientific Research Applications
2,3,4-Trimethylquinoline 1-oxide has been extensively studied for its potential applications in scientific research. The compound has been found to possess unique properties that make it useful in various research applications, including:
1. Fluorescence Imaging: this compound is a fluorescent compound that emits a blue-green fluorescence when excited with visible light. This property makes it useful in fluorescence imaging applications, such as labeling of cells and tissues.
2. Antioxidant Activity: this compound has been found to possess antioxidant activity, which makes it useful in the study of oxidative stress and related diseases.
3. Cancer Research: this compound has been shown to possess anticancer properties, making it a potential candidate for cancer research.
properties
IUPAC Name |
2,3,4-trimethyl-1-oxidoquinolin-1-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8-9(2)11-6-4-5-7-12(11)13(14)10(8)3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGJCXVIQBTQPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2[N+](=C1C)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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